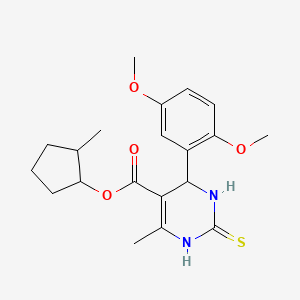![molecular formula C17H19ClO3 B5085890 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5085890.png)
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, also known as EEPPB, is a chemical compound that has been widely used in scientific research. It is a member of the family of aryl ether compounds, which have been shown to have a variety of biological and pharmacological activities.
科学研究应用
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been used in various scientific research applications, including as a tool for studying the structure and function of proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as the fatty acid amide hydrolase, which plays a role in the endocannabinoid system. 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has also been used as a fluorescent probe for detecting the presence of certain molecules in cells and tissues.
作用机制
The mechanism of action of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of fatty acid amide hydrolase by binding to its active site and preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of the endocannabinoid system. It has been shown to have anti-inflammatory and analgesic effects in animal models, and it has also been shown to have potential as a treatment for certain neurological disorders such as epilepsy and Parkinson's disease.
实验室实验的优点和局限性
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and proteins. However, it also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other molecules.
未来方向
There are several future directions for research on 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new targets for its activity. Additionally, further research is needed to fully understand the mechanism of action of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene and its potential for use in the treatment of various diseases and disorders.
Conclusion
In conclusion, 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research for its various biological and pharmacological activities. Its synthesis method involves several steps, and it has been shown to have potential as a tool for studying the structure and function of proteins and enzymes. Further research is needed to fully understand its mechanism of action and its potential for use in the treatment of various diseases and disorders.
合成方法
The synthesis of 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 3-ethoxyphenol with 3-chloropropyl chloride, followed by the reaction of the resulting product with 1-chloro-2-nitrobenzene. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The resulting product is 1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene, which can be purified using various methods such as column chromatography.
属性
IUPAC Name |
1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-16-8-4-9-17(13-16)21-11-5-10-20-15-7-3-6-14(18)12-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHNPONAPTMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B5085828.png)
![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)
![2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)



![1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5085897.png)